1-[1-[2-(4-Methylphenoxy)ethyl]-1H-indol-3-yl]ethanone
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Overview
Description
1-[1-[2-(4-Methylphenoxy)ethyl]-1H-indol-3-yl]ethanone is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-[2-(4-Methylphenoxy)ethyl]-1H-indol-3-yl]ethanone typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the 4-Methylphenoxyethyl Group: The 4-methylphenoxyethyl group can be introduced through a nucleophilic substitution reaction, where the indole derivative reacts with 4-methylphenoxyethyl halide in the presence of a base.
Final Ketone Formation:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-[1-[2-(4-Methylphenoxy)ethyl]-1H-indol-3-yl]ethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitro groups, acidic or basic catalysts.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
1-[1-[2-(4-Methylphenoxy)ethyl]-1H-indol-3-yl]ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1-[2-(4-Methylphenoxy)ethyl]-1H-indol-3-yl]ethanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-ylmethanol: Shares a similar structure but with a benzimidazole core instead of an indole core.
Indole Derivatives: Various indole derivatives with different substituents exhibit similar biological activities.
Uniqueness: 1-[1-[2-(4-Methylphenoxy)ethyl]-1H-indol-3-yl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the indole core with the 4-methylphenoxyethyl group makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
799264-85-0 |
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Molecular Formula |
C19H19NO2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
1-[1-[2-(4-methylphenoxy)ethyl]indol-3-yl]ethanone |
InChI |
InChI=1S/C19H19NO2/c1-14-7-9-16(10-8-14)22-12-11-20-13-18(15(2)21)17-5-3-4-6-19(17)20/h3-10,13H,11-12H2,1-2H3 |
InChI Key |
RTXGRUKKPQUWLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C |
Origin of Product |
United States |
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